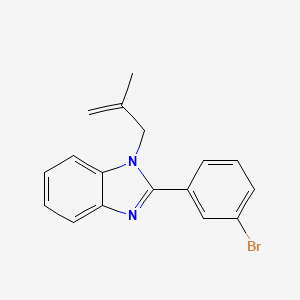
1-cycloheptyl-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-4-(phenylacetyl)piperazine, also known as TFMPP (trifluoromethylphenylpiperazine), is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-cycloheptyl-4-(phenylacetyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that activate intracellular signaling pathways upon binding to serotonin. 1-cycloheptyl-4-(phenylacetyl)piperazine can activate these receptors to a certain degree, but not as strongly as serotonin itself. 1-cycloheptyl-4-(phenylacetyl)piperazine can also bind to other receptors, such as the dopamine D2 receptor and the sigma-1 receptor, but with lower affinity.
Biochemical and Physiological Effects
1-cycloheptyl-4-(phenylacetyl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It can increase serotonin and dopamine release in the brain, as well as increase the expression of certain genes involved in neuronal plasticity. 1-cycloheptyl-4-(phenylacetyl)piperazine can also alter the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in emotional processing and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
1-cycloheptyl-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is a relatively stable and easy-to-handle compound, and its effects on the serotonin system are well-characterized. 1-cycloheptyl-4-(phenylacetyl)piperazine can also be used in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), to study the interactions between different neurotransmitter systems. However, 1-cycloheptyl-4-(phenylacetyl)piperazine also has some limitations. It has a relatively short half-life in the body, which can make it difficult to study its long-term effects. 1-cycloheptyl-4-(phenylacetyl)piperazine can also have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-cycloheptyl-4-(phenylacetyl)piperazine. One direction is to investigate its potential therapeutic applications, such as in the treatment of anxiety disorders or drug addiction. Another direction is to study its interactions with other compounds, such as SSRIs or psychedelics, to better understand the complex interactions between different neurotransmitter systems. Finally, future research could focus on developing more selective and potent compounds that target the serotonin system with fewer off-target effects.
Synthesemethoden
The synthesis of 1-cycloheptyl-4-(phenylacetyl)piperazine involves the reaction of phenylacetic acid with cycloheptanone to form 1-phenylcycloheptanone. This intermediate is then reacted with trifluoromethyl iodide and piperazine to form 1-cycloheptyl-4-(phenylacetyl)piperazine. The purity of 1-cycloheptyl-4-(phenylacetyl)piperazine can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-4-(phenylacetyl)piperazine has been used in scientific research as a tool to study the serotonin system in the brain. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-cycloheptyl-4-(phenylacetyl)piperazine has been used in animal studies to investigate the role of these receptors in various behaviors, such as aggression, social interaction, and drug addiction.
Eigenschaften
IUPAC Name |
1-(4-cycloheptylpiperazin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(16-17-8-4-3-5-9-17)21-14-12-20(13-15-21)18-10-6-1-2-7-11-18/h3-5,8-9,18H,1-2,6-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJEUVFTXGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)




![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)

![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)
